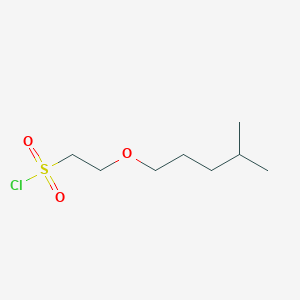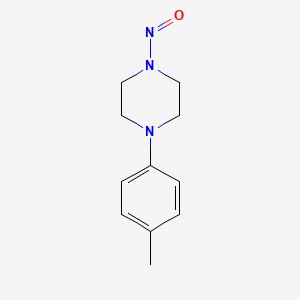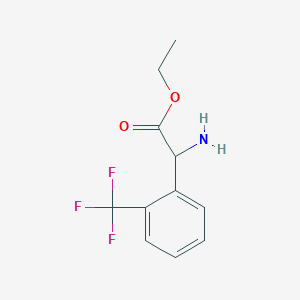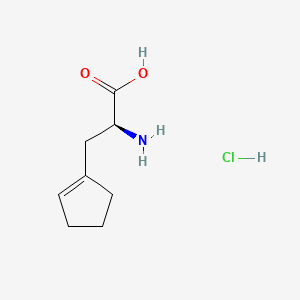
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group, a cyclopentene ring, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride typically involves the following steps:
Cyclopentene Formation: The cyclopentene ring can be synthesized through the Diels-Alder reaction between a diene and a dienophile.
Amino Acid Formation: The amino group is introduced through reductive amination of a suitable precursor, such as an aldehyde or ketone, using ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.
Reduction: Reduction of the cyclopentene ring can yield cyclopentane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Epoxides and Diols: From oxidation reactions.
Cyclopentane Derivatives: From reduction reactions.
N-Substituted Amino Acids: From substitution reactions.
Scientific Research Applications
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (2S)-2-amino-3-phenylpropanoic acid hydrochloride
- (2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride
- (2S)-2-amino-3-(cycloprop-1-en-1-yl)propanoic acid hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the ring structure attached to the amino acid backbone. The cyclopentene ring in (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride imparts unique steric and electronic properties compared to phenyl, cyclohexene, or cyclopropene rings.
- Reactivity: The reactivity of the compound can vary based on the ring structure, influencing its behavior in chemical reactions and biological interactions.
- Applications: The specific applications may differ based on the unique properties of each compound, with this compound offering distinct advantages in certain contexts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(2S)-2-amino-3-(cyclopenten-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h3,7H,1-2,4-5,9H2,(H,10,11);1H/t7-;/m0./s1 |
InChI Key |
QYBVHOWUAZLMAR-FJXQXJEOSA-N |
Isomeric SMILES |
C1CC=C(C1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1CC=C(C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


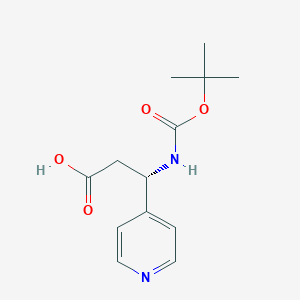
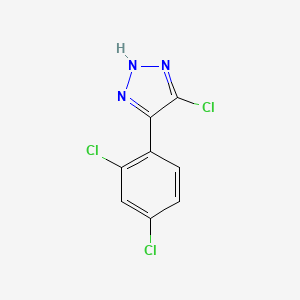


![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
![6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13486450.png)
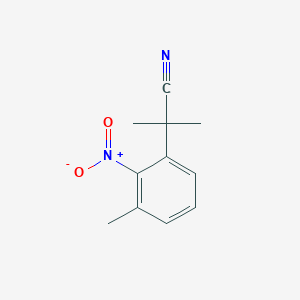
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
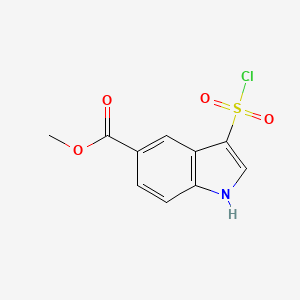
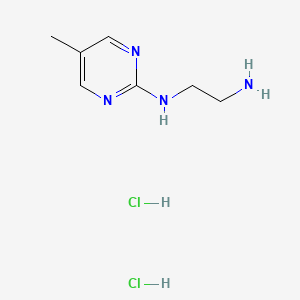
![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
